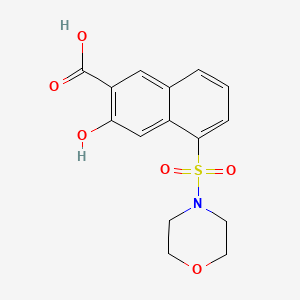
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is a complex organic compound that features multiple functional groups, including methoxy, trichloro, thioureido, and benzamide. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the trichloroethyl group: This step may involve the use of trichloroacetyl chloride in the presence of a base.
Formation of the thioureido group: This can be done by reacting the intermediate with an isothiocyanate derivative of toluene.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis with considerations for yield optimization, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The trichloro group can be reduced to form dichloro or monochloro derivatives.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Quinones.
Reduction products: Dichloro or monochloro derivatives.
Substitution products: Thioureido derivatives with different substituents.
科学研究应用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug development: Investigated for its potential therapeutic properties.
Medicine
Pharmacological studies: Studied for its effects on various biological pathways.
Diagnostic agents: Potential use in imaging and diagnostic applications.
Industry
Material science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of 3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trichloro and thioureido groups may play a crucial role in binding to molecular targets.
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the trichloro and thioureido groups.
N-(2,2,2-Trichloroethyl)benzamide: Lacks the methoxy and thioureido groups.
N-(3-O-Tolyl-thioureido)benzamide: Lacks the trichloro and methoxy groups.
Uniqueness
3,4-Dimethoxy-N-(2,2,2-trichloro-1-(3-O-tolyl-thioureido)-ethyl)-benzamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.
属性
分子式 |
C19H20Cl3N3O3S |
|---|---|
分子量 |
476.8 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H20Cl3N3O3S/c1-11-6-4-5-7-13(11)23-18(29)25-17(19(20,21)22)24-16(26)12-8-9-14(27-2)15(10-12)28-3/h4-10,17H,1-3H3,(H,24,26)(H2,23,25,29) |
InChI 键 |
NWYBPDDIGNIIDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-[(2,4-Dihydroxyphenyl)methylidene]amino]benzene-1-sulfonic acid](/img/structure/B11704003.png)
![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)
![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704021.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)

![(2E)-1-(2,4-dinitrophenyl)-2-[(5-phenylfuran-2-yl)methylidene]hydrazine](/img/structure/B11704045.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11704048.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
